molecular formula C15H21NO3S B4192034 3-HYDROXY-4-(4-PHENYLPIPERIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE

3-HYDROXY-4-(4-PHENYLPIPERIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B4192034
M. Wt: 295.4 g/mol
InChI Key: VIFMKLYRCXCLCL-UHFFFAOYSA-N
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Description

3-HYDROXY-4-(4-PHENYLPIPERIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a molecular formula of C15H21NO3S This compound features a piperidine ring, a phenyl group, and a thiophene ring, making it a unique structure in the realm of organic chemistry

Preparation Methods

The synthesis of 3-HYDROXY-4-(4-PHENYLPIPERIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a base.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing precursors.

    Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the thiophene ring to form the 1,1-dioxide.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-HYDROXY-4-(4-PHENYLPIPERIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The phenyl and piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced with other functional groups.

    Addition: Addition reactions can occur at the double bonds within the thiophene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-HYDROXY-4-(4-PHENYLPIPERIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-(4-PHENYLPIPERIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring may interact with enzymes involved in oxidative stress pathways, providing a protective effect against cellular damage .

Comparison with Similar Compounds

Similar compounds include other piperidine and thiophene derivatives, such as:

    4-(4-phenyl-1-piperidinyl)thiophene: Lacks the tetrahydro and 1,1-dioxide modifications.

    4-(4-phenyl-1-piperidinyl)tetrahydrothiophene: Lacks the 1,1-dioxide modification.

    4-(4-phenyl-1-piperidinyl)thiophene 1,1-dioxide: Lacks the tetrahydro modification.

The uniqueness of 3-HYDROXY-4-(4-PHENYLPIPERIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE lies in its combination of these structural features, which may confer unique biological and chemical properties.

Properties

IUPAC Name

1,1-dioxo-4-(4-phenylpiperidin-1-yl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c17-15-11-20(18,19)10-14(15)16-8-6-13(7-9-16)12-4-2-1-3-5-12/h1-5,13-15,17H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFMKLYRCXCLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3CS(=O)(=O)CC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-HYDROXY-4-(4-PHENYLPIPERIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE
Reactant of Route 2
3-HYDROXY-4-(4-PHENYLPIPERIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE
Reactant of Route 3
3-HYDROXY-4-(4-PHENYLPIPERIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE
Reactant of Route 4
3-HYDROXY-4-(4-PHENYLPIPERIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE
Reactant of Route 5
3-HYDROXY-4-(4-PHENYLPIPERIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE
Reactant of Route 6
3-HYDROXY-4-(4-PHENYLPIPERIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE

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